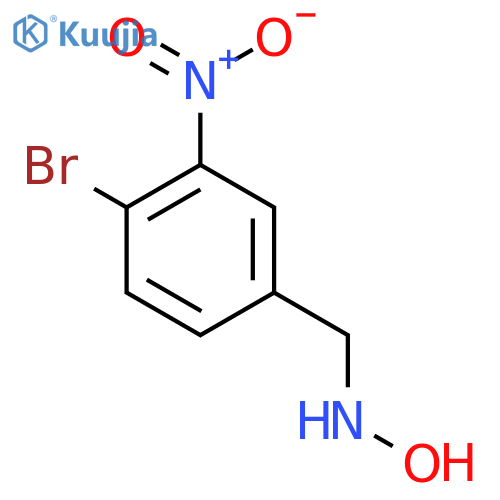

Cas no 1555149-90-0 (N-(4-bromo-3-nitrophenyl)methylhydroxylamine)

N-(4-bromo-3-nitrophenyl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-(4-bromo-3-nitrophenyl)methylhydroxylamine

- 1555149-90-0

- n-[(4-bromo-3-nitrophenyl)methyl]hydroxylamine

- EN300-1915675

- AKOS021005113

-

- インチ: 1S/C7H7BrN2O3/c8-6-2-1-5(4-9-11)3-7(6)10(12)13/h1-3,9,11H,4H2

- InChIKey: AYPZKPFRMAKFEH-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1[N+](=O)[O-])CNO

計算された属性

- せいみつぶんしりょう: 245.96400g/mol

- どういたいしつりょう: 245.96400g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 78.1Ų

N-(4-bromo-3-nitrophenyl)methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1915675-1g |

N-[(4-bromo-3-nitrophenyl)methyl]hydroxylamine |

1555149-90-0 | 1g |

$557.0 | 2023-09-17 | ||

| Enamine | EN300-1915675-0.05g |

N-[(4-bromo-3-nitrophenyl)methyl]hydroxylamine |

1555149-90-0 | 0.05g |

$468.0 | 2023-09-17 | ||

| Enamine | EN300-1915675-0.25g |

N-[(4-bromo-3-nitrophenyl)methyl]hydroxylamine |

1555149-90-0 | 0.25g |

$513.0 | 2023-09-17 | ||

| Enamine | EN300-1915675-0.5g |

N-[(4-bromo-3-nitrophenyl)methyl]hydroxylamine |

1555149-90-0 | 0.5g |

$535.0 | 2023-09-17 | ||

| Enamine | EN300-1915675-0.1g |

N-[(4-bromo-3-nitrophenyl)methyl]hydroxylamine |

1555149-90-0 | 0.1g |

$490.0 | 2023-09-17 | ||

| Enamine | EN300-1915675-10g |

N-[(4-bromo-3-nitrophenyl)methyl]hydroxylamine |

1555149-90-0 | 10g |

$2393.0 | 2023-09-17 | ||

| Enamine | EN300-1915675-1.0g |

N-[(4-bromo-3-nitrophenyl)methyl]hydroxylamine |

1555149-90-0 | 1g |

$0.0 | 2023-06-02 | ||

| Enamine | EN300-1915675-5g |

N-[(4-bromo-3-nitrophenyl)methyl]hydroxylamine |

1555149-90-0 | 5g |

$1614.0 | 2023-09-17 | ||

| Enamine | EN300-1915675-2.5g |

N-[(4-bromo-3-nitrophenyl)methyl]hydroxylamine |

1555149-90-0 | 2.5g |

$1089.0 | 2023-09-17 |

N-(4-bromo-3-nitrophenyl)methylhydroxylamine 関連文献

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

7. Book reviews

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

N-(4-bromo-3-nitrophenyl)methylhydroxylamineに関する追加情報

N-(4-bromo-3-nitrophenyl)methylhydroxylamine: An Overview of Its Chemical Properties and Applications

N-(4-bromo-3-nitrophenyl)methylhydroxylamine (CAS No. 1555149-90-0) is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct chemical structure, holds potential applications in various areas, including drug discovery and development. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research findings related to N-(4-bromo-3-nitrophenyl)methylhydroxylamine.

Chemical Structure and Properties

N-(4-bromo-3-nitrophenyl)methylhydroxylamine is a derivative of hydroxylamine, with a molecular formula of C8H8BrN2O2. The compound features a substituted phenyl ring with a bromine atom at the 4-position and a nitro group at the 3-position. The methylhydroxylamine moiety is attached to the phenyl ring through a nitrogen atom. This unique structural arrangement imparts specific chemical properties to the compound, such as its reactivity and solubility.

The presence of the bromine and nitro groups significantly influences the electronic properties of the molecule. The bromine atom, being an electron-withdrawing group, enhances the electron density on the phenyl ring, while the nitro group further polarizes the molecule. These electronic effects contribute to the compound's stability and reactivity in various chemical reactions.

Synthesis Methods

The synthesis of N-(4-bromo-3-nitrophenyl)methylhydroxylamine can be achieved through several routes, each with its own advantages and challenges. One common method involves the reaction of 4-bromo-3-nitroaniline with methyl chloroformate followed by reduction with sodium borohydride. This two-step process yields high purity N-(4-bromo-3-nitrophenyl)methylhydroxylamine.

Another approach involves the reaction of 4-bromo-3-nitrobenzaldehyde with hydroxylamine hydrochloride in an alkaline medium. This method is advantageous due to its simplicity and relatively mild reaction conditions. However, it may require additional purification steps to achieve high purity.

Applications in Medicinal Chemistry

N-(4-bromo-3-nitrophenyl)methylhydroxylamine has shown promise in various medicinal chemistry applications, particularly in drug discovery and development. Recent studies have explored its potential as a lead compound for developing new therapeutic agents.

A notable study published in the Journal of Medicinal Chemistry investigated the use of N-(4-bromo-3-nitrophenyl)methylhydroxylamine as a scaffold for designing inhibitors of specific enzymes involved in disease pathways. The researchers found that derivatives of this compound exhibited potent inhibitory activity against key enzymes, suggesting its potential as a starting point for drug development.

In another study, researchers at a leading pharmaceutical company evaluated the pharmacological properties of N-(4-bromo-3-nitrophenyl)methylhydroxylamine. They reported that certain derivatives demonstrated promising anti-inflammatory and anti-cancer activities in preclinical models. These findings highlight the compound's versatility and potential for further exploration in therapeutic applications.

Safety and Handling Considerations

While N-(4-bromo-3-nitrophenyl)methylhydroxylamine is not classified as a hazardous material or controlled substance, it is important to handle it with care due to its chemical reactivity. Standard laboratory safety protocols should be followed when working with this compound, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats.

The compound should be stored in a cool, dry place away from strong oxidizers and other reactive chemicals. Proper disposal methods should be followed to ensure environmental safety.

Conclusion

N-(4-bromo-3-nitrophenyl)methylhydroxylamine (CAS No. 1555149-90-0) is a versatile organic compound with unique chemical properties that make it an attractive candidate for various applications in medicinal chemistry and pharmaceutical research. Its distinct structural features contribute to its stability and reactivity, making it suitable for use as a lead compound in drug discovery efforts.

Ongoing research continues to uncover new possibilities for this compound, highlighting its potential to contribute to the development of novel therapeutic agents. As scientists delve deeper into its properties and applications, N-(4-bromo-3-nitrophenyl)methylhydroxylamine is poised to play an increasingly important role in advancing medical science.

1555149-90-0 (N-(4-bromo-3-nitrophenyl)methylhydroxylamine) 関連製品

- 374933-76-3((6-Bromo-benzobthiophen-2-yl)-methanol)

- 2229426-08-6(5-(but-3-yn-2-yl)pyrimidine)

- 527751-30-0(2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI))

- 1955561-57-5(5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride)

- 895016-20-3(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(2,5-dimethoxyphenyl)acetamide)

- 83277-24-1(Benzoic acid, 2,4-dichloro-3-methyl-, methyl ester)

- 1890012-36-8(5-(oxan-3-yl)-1,2-oxazole-3-carboxylic acid)

- 1261990-52-6(5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol)

- 1281964-02-0(2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine)

- 1805187-94-3(6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol)